
5-Benzylacyclouridine
Overview
Description
5-Benzylacyclouridine: is a small molecule that belongs to the class of organic compounds known as pyrimidones. These compounds contain a pyrimidine ring, which bears a ketone. Pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions . This compound is known for its potent and specific inhibition of uridine phosphorylase, an enzyme involved in the catabolism of uridine .
Mechanism of Action
Target of Action
5-Benzylacyclouridine (BAU) is a potent and specific inhibitor of uridine phosphorylase . This enzyme plays a major role in regulating uridine homeostasis .
Mode of Action
BAU interacts with its target, uridine phosphorylase, and inhibits its activity . This enzyme is the first in the catabolism of uridine . By inhibiting uridine phosphorylase, BAU can modulate the cytotoxic side effects of 5
Biochemical Analysis
Biochemical Properties
5-Benzylacyclouridine functions primarily as an inhibitor of uridine phosphorylase, an enzyme that catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate . By inhibiting this enzyme, this compound increases the plasma levels of uridine, which can enhance the therapeutic index of chemotherapeutic agents . The compound interacts specifically with uridine phosphorylase, forming a stable complex that prevents the enzyme from catalyzing its reaction .
Cellular Effects
This compound has been shown to affect various cellular processes. In cancer cells, it enhances the cytotoxicity of 5-fluorouracil by increasing the levels of uridine, which protects normal tissues from the toxic effects of the chemotherapeutic agent . This compound also influences cell signaling pathways and gene expression by modulating the availability of uridine, a key nucleoside in RNA synthesis . Additionally, this compound affects cellular metabolism by altering the balance of nucleosides and their derivatives .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to uridine phosphorylase, thereby inhibiting the enzyme’s activity . This inhibition leads to an increase in plasma uridine levels, which can rescue normal tissues from the cytotoxic effects of 5-fluorouracil . The compound’s structure allows it to fit into the active site of uridine phosphorylase, forming a stable complex that prevents the enzyme from catalyzing the conversion of uridine to uracil . This interaction is crucial for its therapeutic effects in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life ranging from 1.6 to 3.9 hours depending on the dosage and the animal model used . Over time, this compound maintains elevated plasma uridine levels, which can enhance the therapeutic effects of chemotherapeutic agents . Long-term studies have shown that the compound can sustain its inhibitory effects on uridine phosphorylase, leading to prolonged protection of normal tissues from cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rhesus monkeys, administration of the compound at doses of 50, 100, and 250 mg/kg increased plasma uridine levels by 1.5-, 2.9-, and 3.2-fold, respectively . Higher doses of this compound have been associated with increased therapeutic effects, but also with potential toxicities such as anemia and elevated alkaline phosphatase levels . The optimal dosage for therapeutic use needs to balance efficacy with the risk of adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of uridine, where it inhibits the enzyme uridine phosphorylase . This inhibition prevents the conversion of uridine to uracil, leading to increased levels of uridine in the plasma . The compound does not undergo significant metabolism itself, which contributes to its stability and prolonged effects in the body . The increased levels of uridine can affect various metabolic processes, including RNA synthesis and nucleotide metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and possibly through specific transporters . The compound has been shown to distribute into most tissues with a tissue-to-plasma ratio of approximately 0.7 . This distribution pattern suggests that this compound can effectively reach its target enzyme, uridine phosphorylase, in various tissues . The compound’s ability to increase plasma uridine levels also indicates efficient transport and distribution within the body .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied, but it is likely to be found in the cytoplasm where uridine phosphorylase is located . The compound’s inhibitory effects on uridine phosphorylase suggest that it can interact with the enzyme in its native cellular environment
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylacyclouridine typically involves the following steps:
Starting Material: The synthesis begins with uracil, which is a pyrimidine derivative.
Substitution Reaction: A benzyl group is introduced at the 5-position of the uracil ring through a substitution reaction.
Hydroxyethoxymethyl Group Addition: A 2-hydroxyethoxymethyl group is added at the 1-position of the uracil ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows the laboratory procedures with optimization for large-scale production. This includes the use of efficient catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group and the hydroxyethoxymethyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Benzyl chloride and ethylene oxide are used for introducing the benzyl and hydroxyethoxymethyl groups, respectively.
Major Products:
Oxidation Products:
Reduction Products: Reduction products are less common.
Substitution Products: The major products include derivatives with modified benzyl or hydroxyethoxymethyl groups.
Scientific Research Applications
Chemotherapeutic Applications
The primary application of 5-benzylacyclouridine lies in its potential use as an adjunct therapy in cancer treatment. Specifically, it has been studied for its ability to modulate the pharmacokinetics of fluoropyrimidines, such as 5-fluorouracil (5-FU). By inhibiting uridine phosphorylase, this compound can reduce the clearance rate of uridine, which may help mitigate the side effects associated with high doses of fluoropyrimidines while maintaining their antitumor activity .
Case Study: Rhesus Monkeys
A notable study involving rhesus monkeys demonstrated that administration of this compound resulted in a significant reduction in the clearance of uridine. At concentrations of 20 µM and 100 µM, the compound prolonged the half-life of uridine spikes and increased circulating concentrations beyond physiological levels. This suggests that this compound could effectively enhance uridine availability during chemotherapy, potentially improving patient outcomes .
Pharmacological Insights
Research indicates that this compound does not affect other key enzymes involved in nucleotide metabolism, such as thymidine phosphorylase or uridine-cytidine kinase. This selectivity is advantageous as it minimizes unwanted side effects and enhances its therapeutic profile .
Structural Characteristics
The chemical structure of this compound is characterized by its pyrimidine ring and specific functional groups that contribute to its inhibitory activity. The compound's molecular formula is C14H16N2O4, with a molecular weight averaging around 276.29 g/mol . This structural specificity allows for targeted interactions with uridine phosphorylase.
Research and Development Trends
Ongoing research focuses on optimizing derivatives of this compound to enhance its potency and selectivity as an inhibitor. The development of novel analogs aims to improve therapeutic efficacy while minimizing side effects associated with current chemotherapeutic regimens .
Comparison with Similar Compounds
5-Fluorouracil: A chemotherapeutic agent that is often used in combination with 5-Benzylacyclouridine to enhance its therapeutic index.
Uracil: The parent compound from which this compound is derived.
Benzyluracil: A compound similar to this compound but without the hydroxyethoxymethyl group.
Uniqueness: this compound is unique due to its specific inhibition of uridine phosphorylase and its ability to modulate the cytotoxic effects of 5-fluorouracil. This makes it a valuable tool in both research and potential therapeutic applications .
Biological Activity
5-Benzylacyclouridine (BAU) is a potent and selective inhibitor of uridine phosphorylase (UrdPase), an enzyme critical in the catabolism of uridine. This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of chemotherapeutic agents such as 5-fluorouracil (5-FU) in cancer treatment.
BAU specifically inhibits UrdPase, which catalyzes the reversible cleavage of uridine into uracil and ribose-1-phosphate. By inhibiting this enzyme, BAU increases plasma uridine levels, which can enhance the therapeutic index of drugs like 5-FU by protecting normal tissues while increasing the cytotoxicity against cancer cells .
Pharmacokinetics
Pharmacokinetic studies have shown that BAU has a half-life ranging from 1.6 to 3.6 hours in animal models, with bioavailability rates of approximately 40% to 85% depending on the dosage and species tested . In clinical trials, BAU was administered in doses ranging from 200 to 1600 mg/m², with observed peak plasma concentrations correlating linearly with dose levels. The increase in plasma uridine concentrations was significant, reaching up to 250% above baseline levels at higher doses .
In Vitro and In Vivo Studies
In Vitro Studies : Research has demonstrated that BAU effectively reduces the clearance of uridine in isolated liver perfusions. At concentrations of 20 µM and 100 µM, BAU significantly prolonged the half-life of uridine, indicating its strong inhibitory effect on UrdPase activity . Additionally, studies involving human intestinal cell lines showed that BAU could reverse the growth-inhibitory effects of 5-FU when administered alongside or shortly after the chemotherapy agent .
In Vivo Studies : Animal studies have confirmed that delayed administration of uridine can enhance the antitumor effects of 5-FU. For instance, in models using colon carcinoma lines, administering uridine after 5-FU treatment allowed for higher doses of 5-FU without increasing toxicity, leading to improved survival rates and tumor response .
Case Studies
A notable Phase I clinical trial evaluated BAU's safety and efficacy in patients with advanced cancer. The study found that BAU was well-tolerated, with non-dose-dependent toxicities such as mild anemia and fatigue reported. The maximum tolerated dose was not reached during the study, suggesting a favorable safety profile for further investigation in combination therapies .
Comparative Efficacy
The following table summarizes the comparative efficacy of BAU against other inhibitors of UrdPase:
Compound | K₁ Value (nM) | Specificity | Notes |
---|---|---|---|
This compound | 98 | High | Potent UrdPase inhibitor |
5-Benzyloxybenzylacyclouridine | 32 | High | More potent than BAU |
5-Benzyluracil | 1575 | Moderate | Less effective than BAU |
5-Benzyloxybenzyluracil | 270 | Moderate | Less effective than BAU |
Properties
IUPAC Name |
5-benzyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,9,17H,6-8,10H2,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAGILXQBHHSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232034 | |
Record name | 5-Benzylacyclouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82857-69-0 | |
Record name | Benzylacyclouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82857-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Benzylacyclouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082857690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzylacyclouridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07437 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Benzylacyclouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30232034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-1-[(2-hydroxyethoxy)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-BENZYLACYCLOURIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H851I3O9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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